molecular formula C19H17F3N2O3 B2982021 N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(trifluoromethyl)benzamide CAS No. 921810-70-0

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(trifluoromethyl)benzamide

Cat. No.: B2982021
CAS No.: 921810-70-0
M. Wt: 378.351
InChI Key: CDZGYXNQNKRRJF-UHFFFAOYSA-N
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Description

N-(3,3-Dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(trifluoromethyl)benzamide is a heterocyclic compound featuring a benzo-fused oxazepine core substituted with a 3,3-dimethyl group and a 4-oxo moiety. The benzamide substituent at position 8 of the benzoxazepine ring contains a 2-(trifluoromethyl) group, which imparts unique physicochemical properties, such as enhanced metabolic stability and lipophilicity, compared to non-fluorinated analogs. This compound is structurally analogous to bioactive molecules targeting neurological or inflammatory pathways, though specific biological data remain undisclosed in publicly available literature.

Properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-8-yl)-2-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N2O3/c1-18(2)10-27-15-9-11(7-8-14(15)24-17(18)26)23-16(25)12-5-3-4-6-13(12)19(20,21)22/h3-9H,10H2,1-2H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDZGYXNQNKRRJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=CC(=C2)NC(=O)C3=CC=CC=C3C(F)(F)F)NC1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(trifluoromethyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structural features suggest various therapeutic applications, particularly in neuropharmacology and oncology.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and structure:

  • Molecular Formula : C20_{20}H22_{22}N2_{2}O4_{4}
  • Molecular Weight : 354.4 g/mol

The presence of the trifluoromethyl group is significant as it enhances the lipophilicity and biological activity of the compound.

This compound may exert its biological effects through several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in various metabolic pathways. For instance, docking studies suggest that the trifluoromethyl group can form hydrogen bonds with enzyme residues, enhancing binding affinity and inhibiting enzyme activity .
  • Receptor Modulation : It may interact with specific cellular receptors, altering downstream signaling pathways that regulate cell proliferation and apoptosis.
  • Cytotoxic Effects : Preliminary studies indicate that this compound exhibits cytotoxicity against certain cancer cell lines, suggesting potential applications in cancer therapy.

In Vitro Studies

Research has demonstrated that compounds structurally related to this compound exhibit various biological activities:

  • Cholinesterase Inhibition : The compound showed moderate inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in Alzheimer's disease treatment. For example:
    • AChE IC50_{50}: 19.2 μM
    • BChE IC50_{50}: 13.2 μM .

Case Studies

Several case studies have highlighted the efficacy of similar compounds:

  • Anti-Cancer Activity : A study evaluated the cytotoxic effects of related oxazepin derivatives on breast cancer MCF-7 cells. The results indicated that compounds with similar structural motifs can induce apoptosis in cancer cells through caspase activation pathways.
  • Neuroprotective Effects : In another investigation focused on neuroprotection against oxidative stress-induced neuronal damage, derivatives exhibited significant protective effects by modulating antioxidant enzyme levels .

Data Summary Table

Biological ActivityMeasurementReference
AChE InhibitionIC50_{50}: 19.2 μM
BChE InhibitionIC50_{50}: 13.2 μM
Cytotoxicity (MCF-7)Significant apoptosis induction
NeuroprotectionModulation of antioxidant enzymes

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

N-(3,3-Dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-ethoxybenzamide (CAS 921584-38-5)

  • Core Structure : Shares the identical benzoxazepine backbone (3,3-dimethyl-4-oxo substitution).
  • Substituent : The benzamide group at position 8 bears a 4-ethoxy (-OCH2CH3) group instead of 2-(trifluoromethyl).
  • Molecular Formula : C20H22N2O4 (MW 354.4 g/mol) .
  • Key Differences :

  • The trifluoromethyl group in the target compound may enhance metabolic stability due to fluorine’s resistance to oxidation .

N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)benzamide (CAS 1455359-81-5)

  • Core Structure : A simple benzamide scaffold without the benzoxazepine core.
  • Substituents : Features a 4-(trifluoromethyl) group, benzyloxy (-OCH2C6H5), and pivaloyloxy (-OCOC(CH3)3) groups.
  • Synthesis : Prepared via trichloroisocyanuric acid (TCICA)-mediated coupling of 4-(trifluoromethyl)benzoyl chloride with O-benzyl hydroxylamine .
  • Key Differences :

  • The absence of the benzoxazepine ring reduces conformational rigidity.
  • Bulky pivaloyloxy and benzyloxy groups may hinder bioavailability compared to the target compound’s compact structure .

Substituent Impact Analysis

  • Trifluoromethyl (-CF3) vs. -CF3’s electron-withdrawing nature may stabilize the amide bond against enzymatic hydrolysis.
  • Benzoxazepine Core vs.

Q & A

Basic: What are the key synthetic challenges in preparing N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(trifluoromethyl)benzamide, and how are they addressed?

The synthesis of this compound involves multi-step reactions requiring precise control of intermediates. For example, analogous benzamide derivatives are synthesized via sequential coupling of hydroxylamine derivatives (e.g., O-benzyl hydroxylamine hydrochloride) with acyl chlorides under anhydrous conditions. Challenges include:

  • Instability of intermediates : Products like sodium pivalate derivatives decompose at room temperature, necessitating cold storage (<0°C) and inert atmospheres .
  • Hazard management : Reactions involving p-trifluoromethylbenzoyl chloride require strict adherence to safety protocols (e.g., fume hoods, PPE) due to toxicity and corrosivity .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane is often used to isolate pure products, monitored by HPLC or TLC .

Advanced: How can reaction conditions be optimized to improve the yield of the tetrahydrobenzo[b][1,4]oxazepine core?

Optimization requires systematic variation of parameters:

  • Solvent selection : Polar aprotic solvents like acetonitrile enhance nucleophilic substitution rates in oxazepine ring formation .
  • Catalysis : Anhydrous sodium pivalate acts as both a base and catalyst in acylation steps, reducing side reactions .
  • Temperature control : Lower temperatures (0–5°C) minimize decomposition of trifluoromethyl intermediates, while gradual warming ensures complete cyclization .
  • Kinetic studies : Monitoring reaction progress via LC-MS helps identify rate-limiting steps (e.g., imine formation) for targeted optimization .

Basic: What analytical techniques are essential for characterizing this compound and its intermediates?

  • NMR spectroscopy : ¹H/¹³C/¹⁹F NMR resolves structural features like the trifluoromethyl group and oxazepine ring conformation .
  • X-ray crystallography : Determines absolute configuration and hydrogen-bonding patterns in crystalline intermediates (e.g., monoclinic P21/n space group, β = 98.4°) .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., m/z 416.469 for related compounds) .
  • HPLC : Reverse-phase methods (C18 columns, acetonitrile/water gradients) assess purity (>95%) and detect degradation products .

Advanced: How can crystallographic data resolve contradictions in reported bioactivity profiles?

Discrepancies in bioactivity may arise from polymorphic forms or solvate formation. For example:

  • Crystal packing analysis : Compare unit cell parameters (e.g., a = 14.5931 Å, c = 20.6324 Å) to identify polymorphs affecting solubility .
  • DFT calculations : Validate experimental data (e.g., Hirshfeld surface analysis) to correlate intermolecular interactions (e.g., C–H···O bonds) with stability .
  • Bioassay cross-validation : Use isostructural analogs (e.g., 3,4-difluoro derivatives) to isolate crystallographic effects from electronic contributions .

Basic: What are the primary biochemical targets hypothesized for this compound?

Similar benzamide derivatives target enzymes like acps-pptase, critical in bacterial fatty acid biosynthesis. Validation strategies include:

  • Enzyme inhibition assays : Measure IC50 values against purified acps-pptase using radiolabeled substrates .
  • Mutagenesis studies : Identify binding residues via site-directed mutations (e.g., Ser-128Ala in acps-pptase) .
  • Docking simulations : Align the trifluoromethyl group with hydrophobic enzyme pockets to predict binding modes .

Advanced: How can in vitro and in silico methods reconcile conflicting data on metabolic stability?

  • Microsomal assays : Compare hepatic clearance rates across species (e.g., human vs. rat microsomes) to identify species-specific metabolism .
  • Metabolite profiling : Use LC-QTOF-MS to detect oxidative metabolites (e.g., hydroxylation at the dimethyl group) .
  • QSAR modeling : Train models on analogs with known half-lives to predict metabolic hotspots (e.g., oxazepine ring oxidation) .

Basic: What safety precautions are critical when handling this compound?

  • Hazard mitigation : Use explosion-proof refrigerators for light-sensitive intermediates and avoid heating above 40°C .
  • Waste disposal : Quench reactive intermediates (e.g., acyl chlorides) with aqueous sodium bicarbonate before disposal .
  • Exposure limits : Adhere to OSHA guidelines for trifluoromethylbenzene derivatives (TLV: 1 ppm) .

Advanced: How can computational methods guide the design of derivatives with enhanced selectivity?

  • Pharmacophore modeling : Map electrostatic and steric features to prioritize derivatives with improved target affinity .
  • Free-energy perturbation (FEP) : Predict ΔΔG values for substituent modifications (e.g., replacing dimethyl with spirocyclic groups) .
  • ADMET prediction : Use SwissADME to optimize logP (<3) and polar surface area (>60 Ų) for blood-brain barrier exclusion .

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